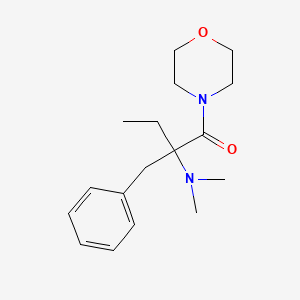
2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a dimethylamino group, and a morpholine ring attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of morpholine with a suitable benzyl halide, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the formation of the butanone backbone through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which 2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-2-(dimethylamino)-1-(piperidin-4-yl)butan-1-one
- 2-Benzyl-2-(dimethylamino)-1-(pyrrolidin-4-yl)butan-1-one
Uniqueness
2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
CAS-Nummer |
135251-07-9 |
|---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-benzyl-2-(dimethylamino)-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C17H26N2O2/c1-4-17(18(2)3,14-15-8-6-5-7-9-15)16(20)19-10-12-21-13-11-19/h5-9H,4,10-14H2,1-3H3 |
InChI-Schlüssel |
GIHAKXAWDBHEPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=CC=C1)(C(=O)N2CCOCC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




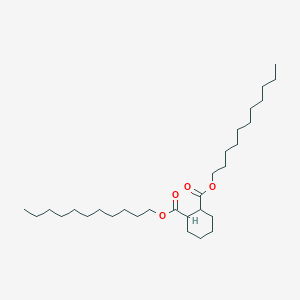

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)

![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)

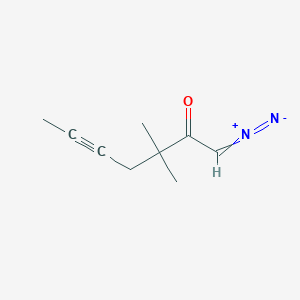
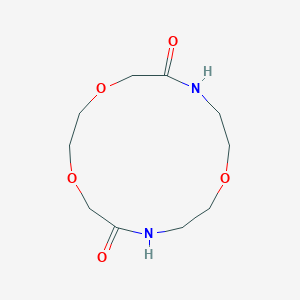
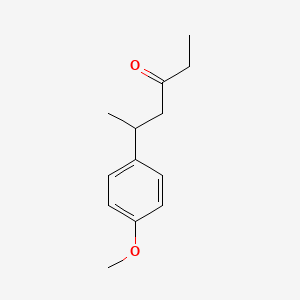
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)
